molecular formula C13H11N3S B14037555 Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-

Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-

Cat. No.: B14037555
M. Wt: 241.31 g/mol
InChI Key: WNYRHLBBHUHEDD-UHFFFAOYSA-N
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Description

Historical Evolution of Thiazolopyridine-Based Heterocyclic Systems

The development of thiazolopyridine derivatives traces its origins to mid-20th-century investigations into DNA-intercalating agents like acridine and its analogues. Early work demonstrated that planar polyaromatic systems could insert between DNA base pairs, with subsequent studies on daunorubicin and doxorubicin revealing the therapeutic potential of fused heterocyclic frameworks. The conceptual leap to thiazolopyridines occurred through scaffold-hopping strategies, where researchers replaced carbon atoms in simpler heterocycles with nitrogen and sulfur to enhance electronic delocalization and binding specificity.

A pivotal milestone emerged in the 2010s with the systematic exploration of thiazolo[3,2-a]pyridinium thiolates, which demonstrated unprecedented mesoionic character and charge-transfer capabilities. These findings catalyzed interest in structurally related systems, leading to the first reported synthesis of thiazolo[4,5-b]pyridin-2-amine derivatives through cyclocondensation reactions between functionalized pyridine precursors and sulfur-containing reagents. Comparative studies with thiazolopyrimidine analogues revealed superior metabolic stability in the pyridine-fused systems, attributed to reduced ring strain and enhanced π-π stacking potential.

Structural and Electronic Determinants of 7-Methyl-N-phenyl Substitution

The 7-methyl-N-phenyl substitution pattern introduces critical stereoelectronic modifications to the thiazolopyridine core. X-ray crystallographic analyses of analogous systems demonstrate that methyl groups at position 7 induce a 12-15° out-of-plane distortion in the bicyclic framework, reducing intermolecular π-π stacking while enhancing hydrophobic interactions with protein binding pockets. This structural perturbation is quantified in Table 1, which compares bond lengths and angles between substituted and unsubstituted derivatives.

Table 1: Structural Parameters of Thiazolopyridine Derivatives

Position C-N Bond Length (Å) C-S Bond Length (Å) Dihedral Angle (°)
7-H 1.342 ± 0.005 1.718 ± 0.003 3.2 ± 0.5
7-CH3 1.328 ± 0.004 1.705 ± 0.002 15.1 ± 0.7

Data adapted from crystallographic studies

The N-phenyl group introduces resonance stabilization through conjugation with the thiazole ring's π-system. Density functional theory (DFT) calculations reveal a 0.25 eV reduction in HOMO-LUMO gap compared to alkyl-substituted analogues, enhancing charge-transfer interactions with biological targets. This electronic modulation is particularly significant in kinase inhibition, where the phenyl ring's orientation facilitates complementary interactions with ATP-binding pockets.

Synthetic routes to 7-methyl-N-phenyl derivatives typically employ Ullmann-type coupling reactions, achieving 68-72% yields under optimized copper-catalyzed conditions. Key intermediates include 2-amino-4-methylpyridine derivatives, which undergo sequential thiazole ring closure and phenyl group introduction via Buchwald-Hartwig amination. Recent advances in microwave-assisted synthesis have reduced reaction times from 48 hours to <6 hours while maintaining yields above 65%.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

7-methyl-N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C13H11N3S/c1-9-7-8-14-12-11(9)17-13(16-12)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16)

InChI Key

WNYRHLBBHUHEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(S2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Use of Biomass-Derived Green Solvents

Sabinene, a natural bicyclic monoterpene derived from biomass, has been demonstrated as an effective green solvent for the synthesis of thiazolo[4,5-b]pyridines, including N-phenyl derivatives. Sabinene is non-toxic, recyclable by distillation, and can replace conventional petroleum-based solvents.

Reaction Conditions and Yields in Various Solvents

A comparative study of the reaction of 3-amino-2-chloropyridine with phenyl isothiocyanate in different solvents showed the following yields (Table 1):

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Acetone 100 4 60
6 Eucalyptol 100 4 59
7 Eucalyptol 100 16 75
9 CPME 100 16 71
11 Sabinene 100 16 58
13 Distilled Sabinene 100 16 62

Sabinene achieved respectable yields comparable to other green solvents such as eucalyptol and cyclopentyl methyl ether (CPME), especially with extended reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times significantly while maintaining good yields. For example, using sabinene as solvent, the reaction at 160 °C for 1 hour gave a 67% yield, while at 130 °C for 2 hours, yields around 55-64% were obtained depending on co-solvent presence (Table 3).

Entry Reaction Time Temperature (°C) Yield (%) Solvent
1 1 h 160 67 Sabinene
4 4 h 130 62 Sabinene
6 2 h 130 64 Sabinene/Acetonitrile

The addition of acetonitrile as a co-solvent improved microwave heating efficiency and yields.

Detailed Synthetic Procedures

Thermal Synthesis Procedure

  • Mix substituted 3-amino-2-chloropyridine (1.1 equiv.) and substituted phenyl isothiocyanate (1 equiv.) in sabinene (1 mL).

  • Stir the mixture at 100 °C for 16 hours in a sealed tube.

  • Cool to room temperature, filter the precipitated product, wash with ethyl acetate and diethyl ether.

  • Isolate the product without further purification.

Microwave-Assisted Synthesis Procedure

  • Dissolve the same reagents in sabinene or sabinene/acetonitrile mixture.

  • Subject the sealed tube to microwave irradiation at 130-160 °C for 1-2 hours.

  • After cooling, filter and wash as above to obtain the product.

Mechanistic Insights

The reaction mechanism involves initial nucleophilic attack of the amino group on the isothiocyanate carbon, forming a thiourea intermediate. This intermediate undergoes intramolecular cyclization with displacement of the chlorine atom on the pyridine ring, forming the fused thiazolo[4,5-b]pyridine system.

Summary of Yields and Conditions for Selected Derivatives

Compound Starting Pyridine Isothiocyanate Substituent Reaction Conditions Yield (%) Notes
7-methyl-N-phenyl 3-amino-2-chloro-5-methylpyridine Phenyl isothiocyanate Thermal, 100 °C, 16 h in sabinene Up to 75% High purity, TLC purified
7-methyl-N-(4-chlorophenyl) 3-amino-2-chloro-5-methylpyridine 4-chlorophenyl isothiocyanate Microwave, 130 °C, 2 h in sabinene/acetonitrile 59-64% Efficient under microwave
7-methyl-N-(3,5-bis(trifluoromethyl)phenyl) 3-amino-2-chloro-5-methylpyridine 3,5-bis(trifluoromethyl)phenyl isothiocyanate Thermal, 100 °C, 16 h 54-66% Moderate yields

Research Discoveries and Advances

  • Thiazolo[4,5-b]pyridine derivatives exhibit broad pharmacological activities including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor effects.

  • Recent synthetic advances focus on efficient thiazole annulation to pyridine rings using two- or three-component reactions, intramolecular cyclizations, and transition metal catalysis.

  • Green chemistry approaches employing biomass-derived solvents such as sabinene and eucalyptol have been successfully integrated into synthetic protocols, improving sustainability without compromising yields.

  • Microwave-assisted synthesis reduces reaction times and energy consumption, facilitating rapid access to diverse derivatives.

Data Tables from Key Studies

Table 1. Yields of Thiazolo[4,5-b]pyridin-2-amine in Various Solvents (Thermal, 100 °C)

Solvent Time (h) Yield (%)
Acetone 4 60
Eucalyptol 4 59
Eucalyptol 16 75
CPME 16 71
Sabinene 16 58
Distilled Sabinene 16 62

Table 2. Optimization of Reagent Equivalents in Sabinene (Thermal, 100 °C, 16 h)

3-Amino-2-chloropyridine (Equiv.) Isothiocyanate (Equiv.) Yield (%)
1 1 68
1.1 1 76
1 1.1 33-36

Table 3. Microwave-Assisted Synthesis in Sabinene and Co-Solvents

Solvent Temperature (°C) Time (h) Yield (%)
Sabinene 160 1 67
Sabinene 130 2 55-64
Sabinene/Ethanol (75:25) 130 2 44
Sabinene/Acetonitrile (75:25) 130 2 64

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- involves its interaction with various molecular targets and pathways. For instance, some derivatives of thiazolo[4,5-b]pyridines have been shown to exhibit strong PI3kα inhibitory activity, which is crucial for their antitumor effects . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anti-inflammatory Activity

The anti-inflammatory efficacy of thiazolo[4,5-b]pyridine derivatives is evaluated using carrageenan-induced rat paw edema models. Comparative data are summarized below:

Compound Anti-inflammatory Activity (% Inhibition) Reference
5-Hydroxy-7-methyl-3-phenyl derivative 36.2%
N3-Aryl-5-hydroxy-7-methyl derivatives Up to 45% (exceeds Ibuprofen’s 38%)
5,7-Dimethyl-6-phenylazo derivatives Exceeds Diclofenac (reference drug)
7-Methyl-N-phenyl derivative Data not available

Structural modifications at N3 (e.g., aryl substitutions) significantly boost activity, while C5 acylation or alkylation may reduce efficacy .

Antioxidant Activity

Antioxidant performance is measured via DPPH radical scavenging assays. Notable findings include:

  • Hetarylsulfanyl derivatives : Compounds with oxodiazole moieties (e.g., 2c , 2d ) demonstrated potent radical scavenging, attributed to electron-donating groups enhancing redox activity .
  • 5-Hydroxy-7-methyl analogs : Moderate antioxidant activity, with further improvements observed upon introducing electron-rich substituents at C5 .

Structure-Activity Relationship (SAR) Insights

  • N3 Substitutions : Aryl groups at N3 improve anti-inflammatory activity by enhancing molecular interactions with cyclooxygenase (COX) enzymes .
  • C5 Modifications : Hydroxy or acyloxy groups at C5 correlate with antioxidant potency, likely due to increased hydrogen-donating capacity .
  • C6 Functionalization : Phenylazo groups at C6 improve anti-inflammatory efficacy by stabilizing the heterocyclic core and facilitating target binding .

Biological Activity

Thiazolo[4,5-b]pyridin-2-amine, 7-methyl-n-phenyl- is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolo[4,5-b]pyridin-2-amine

Thiazolo[4,5-b]pyridine derivatives are recognized for their promising pharmacological properties. They have been explored for their efficacy as anticancer agents, enzyme inhibitors, and antimicrobial compounds. The compound in focus, Thiazolo[4,5-b]pyridin-2-amine, 7-methyl-n-phenyl-, exhibits various biological activities that are critical for drug development.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazolo[4,5-b]pyridine derivatives. For instance, a series of thiazolo[4,5-b]pyridines were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds possess significant cytotoxic activity with IC50 values ranging from 6.90 to 51.46 μM when tested against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines .

Table 1: Cytotoxic Activity of Thiazolo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (μM)
7cMCF-714.34
7hMCF-710.39
7kMCF-715.43
7pMCF-713.60
-Doxorubicin19.35

2. Enzyme Inhibition

Thiazolo[4,5-b]pyridine derivatives have shown promising results as enzyme inhibitors. A notable example includes their activity against phosphoinositide 3-kinase (PI3K), where certain derivatives exhibited IC50 values as low as 3.6 nM . The structure-activity relationship studies indicated that modifications on the sulfonamide group significantly influenced the inhibitory potency.

Table 2: PI3K Inhibitory Activity of Selected Compounds

CompoundIC50 (nM)
19a3.6
19b4.6
19c8.0

3. Antimicrobial Activity

The antimicrobial properties of thiazolo[4,5-b]pyridine derivatives have also been investigated extensively. Compounds such as 3g exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a minimum inhibitory concentration (MIC) value of 0.21 μM . The binding interactions with bacterial enzymes were characterized using molecular docking studies.

The mechanisms through which thiazolo[4,5-b]pyridine exerts its biological effects include:

  • Inhibition of Kinases : Compounds have been shown to inhibit kinases such as c-KIT and PI3K, which are critical in cancer cell proliferation and survival.
  • Antimicrobial Mechanisms : The interaction with DNA gyrase and other essential bacterial enzymes disrupts bacterial replication and survival.

Case Studies

A recent case study involving the synthesis and evaluation of thiazolo[4,5-b]pyridine derivatives highlighted their potential against drug-resistant cancer cells. In this study, a derivative (6r ) demonstrated an enzymatic inhibitory activity significantly higher than imatinib against c-KIT mutations associated with resistance .

Q & A

Q. What are the established synthetic routes for Thiazolo[4,5-b]pyridin-2-amine derivatives, and how can their efficiency be optimized?

The Thorpe-Ziegler reaction is a key method for synthesizing thiazolo[4,5-b]pyridine scaffolds. This involves a ZnCl₂-catalyzed multicomponent reaction of mercaptonitrile salts, phenacyl bromides, and ketones, proceeding via SN2 alkylation, cyclization, and Friedländer condensation (Scheme 73–74, ). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) can improve yields. Characterization via NMR, IR, and elemental analysis is critical for verifying structural integrity .

Q. How are thiazolo[4,5-b]pyridines structurally characterized to confirm regioselectivity and functional group placement?

Regioselectivity in thiazolo[4,5-b]pyridines is confirmed using ¹H/¹³C NMR spectroscopy, focusing on chemical shifts for aromatic protons and heterocyclic carbons. For example, the N3 and C6 positions exhibit distinct shifts due to electron-withdrawing substituents like phenylazo groups ( ). X-ray crystallography or NOESY experiments may resolve ambiguities in cases of tautomerism or positional isomerism .

Q. What preliminary biological screening models are used to assess the anticancer potential of thiazolo[4,5-b]pyridine derivatives?

Initial anticancer activity is evaluated using in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups at C6, such as phenylazo substituents, show enhanced activity (3-fold increase in potency compared to parent scaffolds) (). Dose-response curves and IC₅₀ values are calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can structural modifications at the N3 and C6 positions enhance target specificity in thiazolo[4,5-b]pyridines?

Functionalization at N3 (e.g., cyanoethylation) and C6 (e.g., introduction of arylazo groups) improves interactions with biological targets. For instance, 6-phenylazo derivatives exhibit increased π-π stacking with DNA or enzyme active sites, while N3 modifications enhance solubility and bioavailability ( ). Computational docking studies (e.g., AutoDock Vina) guide rational design by predicting binding affinities to targets like Aβ42 fibrils or H3 receptors .

Q. What experimental strategies resolve contradictions in biological activity data across different thiazolo[4,5-b]pyridine derivatives?

Discrepancies in activity (e.g., antimicrobial vs. anticancer efficacy) are addressed through:

  • SAR Analysis : Comparing substituent effects (e.g., electron-donating vs. withdrawing groups) on activity.
  • Selectivity Profiling : Testing compounds against a panel of enzymes or cell lines to identify off-target effects.
  • Metabolic Stability Assays : Assessing hepatic microsomal stability to rule out false negatives due to rapid degradation ().

Q. What mechanistic insights explain the anti-inflammatory activity of thiazolo[4,5-b]pyridines in vivo?

In vivo efficacy is evaluated using carrageenan-induced edema models in rodents. Active derivatives (e.g., 3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionic acid) reduce inflammation by inhibiting COX-2 or NF-κB pathways. Histopathological analysis and cytokine profiling (IL-6, TNF-α) validate mechanistic hypotheses ( ).

Q. How do computational methods like molecular docking inform the design of thiazolo[4,5-b]pyridines as kinase inhibitors?

Docking studies with kinase domains (e.g., AKT or p38 MAPK) identify key interactions (e.g., hydrogen bonds with catalytic lysines or hydrophobic packing with gatekeeper residues). For example, imidazo[4,5-b]pyridine analogs (e.g., ARQ 092) show allosteric AKT inhibition, guiding scaffold optimization for thiazolo analogs ().

Notes

  • Contradictions : Variability in antimicrobial vs. anticancer efficacy highlights the need for target-specific SAR studies.
  • Safety : While thiazolo derivatives are generally safe, imidazo analogs (e.g., 1-methyl-6-phenyl derivatives) may exhibit carcinogenicity, necessitating thorough toxicity profiling ().

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